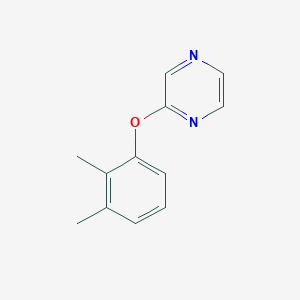

2-(2,3-dimethylphenoxy)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-dimethylphenoxy)pyrazine is a type of pyrazine, which is a class of compounds that occur almost ubiquitously in nature . Pyrazines can be synthesized chemically or biologically, and are used as flavoring additives . The major formation of pyrazines occurs during the heating of food . There is very little information available on the degradation of these compounds .

Synthesis Analysis

Pyrazines can be synthesized through various methods. In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction and acid catalyst on N-substitution have been reviewed . The first five approaches are mainly aimed for the substitution at 2, 3, 5 and 6 positions in pyrazine ring, whereas the last approach is specifically for 1 and 4 positions in pyrazine .Chemical Reactions Analysis

Pyrazines are produced naturally by living organisms including plants, animals, insects and marine organisms as well as microorganisms . Pyrazines act as alerting pheromones, site markers, trail pheromones, repellent and escape pheromones for insects, bees as well as moths .Physical And Chemical Properties Analysis

Pyrazines exhibit inductive resonance properties . They demonstrate the weakest basicity among diazine compounds, even weaker than pyridine . This is due to the electron withdrawing effect of nitrogen atoms that is positioned at para position .Aplicaciones Científicas De Investigación

2-(2,3-dimethylphenoxy)pyrazine has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-microbial properties. As such, it has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. For example, it has been studied for its potential use in drug delivery, gene therapy, and cell-based therapy. In addition, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

Mecanismo De Acción

Target of Action

It is known that pyrrolopyrazine derivatives, which include a pyrazine ring like 2-(2,3-dimethylphenoxy)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is suggested that the compound interacts with its targets, leading to changes that result in its biological activities

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can affect various biological activities, suggesting that multiple pathways may be involved .

Result of Action

It is suggested that the compound’s biological activities could result in various effects at the molecular and cellular levels .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-(2,3-dimethylphenoxy)pyrazine in laboratory experiments has several advantages, such as its low cost, high purity, and availability in various forms. Furthermore, it is easy to handle and store, and has a wide range of biological activities. However, there are also several limitations associated with the use of this compound in laboratory experiments, such as its limited solubility in water and its lack of stability in the presence of light and air.

Direcciones Futuras

The potential applications of 2-(2,3-dimethylphenoxy)pyrazine are numerous, and its use in various fields is likely to increase in the future. For example, it could be used in the development of new drugs and drug delivery systems, as well as in the development of novel materials for use in biotechnology and nanotechnology. In addition, it could be used in the development of gene therapy and cell-based therapy, as well as in the development of new diagnostic tools. Finally, it could be used in the development of new treatments for various diseases, such as cancer, diabetes, and cardiovascular diseases.

Métodos De Síntesis

2-(2,3-dimethylphenoxy)pyrazine can be synthesized in several different ways. The most common method involves the condensation of 2,3-dimethylphenol and hydrazine hydrate in the presence of an acid catalyst. Alternatively, this compound can be synthesized from 2,3-dimethylphenol and pyrazine-2-carboxaldehyde in the presence of an acid catalyst. Other methods for the synthesis of this compound include the reaction of 2,3-dimethylphenol and pyrazine-2-carboxylic acid in the presence of an acid catalyst, and the reaction of 2,3-dimethylphenol and pyrazine-2-carboxylic acid in the presence of a base catalyst.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

They interact with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely dependent on the structural diversity of the pyrazines .

Cellular Effects

It is known that pyrazines can affect various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrazines can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that pyrazines can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrazines can interact with various enzymes or cofactors .

Transport and Distribution

It is known that pyrazines can interact with various transporters or binding proteins .

Subcellular Localization

It is known that pyrazines can be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

2-(2,3-dimethylphenoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-4-3-5-11(10(9)2)15-12-8-13-6-7-14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNVIMGKUXVLAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[methyl({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]pyrrolidin-3-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442122.png)

![2-{3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6442125.png)

![4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6442129.png)

![4-cyclobutyl-2-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442136.png)

![5-[4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6442151.png)

![3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol](/img/structure/B6442161.png)

![4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6442169.png)

![3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6442181.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442191.png)

![4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole](/img/structure/B6442197.png)

![3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6442199.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442225.png)

![4-cyclobutyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442227.png)